molecular formula C9H10ClNO3 B12969916 3-Amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid

3-Amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid

Cat. No.: B12969916
M. Wt: 215.63 g/mol
InChI Key: LAEPFJUTKMRICZ-UHFFFAOYSA-N
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Description

3-Amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features an amino group, a carboxyl group, and a substituted phenyl ring with chlorine and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-3-hydroxybenzaldehyde and glycine.

    Condensation Reaction: The aldehyde group of 2-chloro-3-hydroxybenzaldehyde reacts with the amino group of glycine under basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the desired amino acid.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 3-amino-3-(2-chloro-3-oxophenyl)propanoic acid.

    Reduction: Formation of 3-amino-3-(2-chloro-3-aminophenyl)propanoic acid.

    Substitution: Formation of 3-amino-3-(2-methoxy-3-hydroxyphenyl)propanoic acid.

Scientific Research Applications

3-Amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

    3-Amino-3-(4-hydroxyphenyl)propanoic acid: Similar structure but with a hydroxyl group at the para position.

    2-Amino-3-(2-chlorophenyl)propanoic acid: Lacks the hydroxyl group on the phenyl ring.

    3-Amino-3-(2-nitrophenyl)propanoic acid: Contains a nitro group instead of a hydroxyl group.

Uniqueness: 3-Amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid is unique due to the presence of both chlorine and hydroxyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

3-amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H10ClNO3/c10-9-5(2-1-3-7(9)12)6(11)4-8(13)14/h1-3,6,12H,4,11H2,(H,13,14)

InChI Key

LAEPFJUTKMRICZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)Cl)C(CC(=O)O)N

Origin of Product

United States

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